molecular formula C14H11N3O2 B2706808 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 331989-56-1

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2706808
CAS No.: 331989-56-1
M. Wt: 253.261
InChI Key: GARQYXHURFLLAG-UHFFFAOYSA-N
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Description

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a 3-methoxyphenyl substituent. The 3-methoxy group on the phenyl ring introduces electron-donating effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-4-2-3-11(9-12)14-16-13(17-19-14)10-5-7-15-8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARQYXHURFLLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326094
Record name 5-(3-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331989-56-1
Record name 5-(3-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a coupling reaction with a pyridine derivative under conditions such as Suzuki

Biological Activity

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring, combined with the pyridine structure, contributes to its pharmacological potential. This article aims to provide an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 272.27 g/mol

This compound features a methoxyphenyl group attached to an oxadiazole ring, which is further linked to a pyridine moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are involved in cancer progression and other diseases .
  • Receptor Modulation : It can modulate the activity of receptors involved in neurotransmission and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases and inflammatory conditions .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies indicate that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating moderate to high activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
    • A structure–activity relationship (SAR) analysis revealed that modifications in the oxadiazole ring enhance antiproliferative effects .
  • Antimicrobial Properties :
    • The compound has demonstrated antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Its derivatives have been shown to inhibit the growth of pathogenic strains effectively .
  • Anti-inflammatory Effects :
    • Research suggests that compounds containing the oxadiazole moiety can reduce inflammation by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its derivatives:

StudyFindings
Study A Showed significant cytotoxicity against HeLa cells with an IC50 value of approximately 92.4 µM .
Study B Demonstrated antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL .
Study C Investigated anti-inflammatory properties through COX inhibition assays, revealing promising results .

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties attributed to its structural components. The 1,2,4-oxadiazole moiety is known for its ability to interact with cellular targets involved in cancer progression.

  • Cytotoxicity : Studies have shown that derivatives of oxadiazole can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 1.143 µM to 9.27 µM against ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines.
  • Mechanism of Action : The anticancer effects are often linked to the inhibition of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). The presence of methoxy groups enhances the bioavailability and lipophilicity of these compounds, facilitating better interactions with cellular targets.

Case Study: Anticancer Efficacy

A focused study on oxadiazole derivatives highlighted their efficacy against human tumor cell lines, revealing a potent compound with an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating strong potential for therapeutic development.

Antimicrobial Activity

The antimicrobial properties of 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been evaluated against various pathogens.

  • Activity Against Mycobacterium tuberculosis : Certain derivatives have shown effectiveness against both wild-type and monoresistant strains of Mycobacterium tuberculosis, suggesting their potential as alternative treatments for tuberculosis.
  • Broad-Spectrum Effects : Compounds with similar structures have demonstrated activity against a range of bacterial strains, indicating that modifications in the oxadiazole structure can enhance antimicrobial potency.

Case Study: Antimicrobial Screening

An investigation into the antimicrobial activity of various oxadiazole derivatives reported promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics.

Anti-inflammatory and Analgesic Properties

Emerging evidence suggests that this compound also possesses anti-inflammatory and analgesic properties.

  • Inhibition of COX Enzymes : Some derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in inflammation pathways. This inhibition can lead to reduced pain and inflammation in various models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-oxadiazole derivatives to highlight differences in substituents, physicochemical properties, and biological activities.

Structural Comparison

Compound Name Substituents on Oxadiazole Core Key Structural Features References
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 3-Methoxyphenyl at position 5; pyridine at position 3 Meta-methoxy group enhances electron density; pyridine improves solubility and metal coordination.
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 3,4-Diethoxyphenyl at position 5 Diethoxy groups increase lipophilicity; potential S1PR1/S1PR3 receptor interactions.
2-{4-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine 2,3-Dimethoxyphenyl; trifluoromethylpyridine Trifluoromethyl group enhances metabolic stability; dimethoxy groups modulate electronic effects.
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl at position 5 Ethoxy group in ortho position may sterically hinder binding to certain targets.
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine Biphenylyl group with octyl chain Bulky substituent increases molecular weight (411.55 g/mol); likely reduces solubility.
4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Butylcyclohexyl substituent Aliphatic cyclohexyl group enhances membrane permeability; MW = 285.4 g/mol.

Physicochemical Properties

  • Solubility : Pyridine-containing analogs (e.g., This compound ) generally exhibit better aqueous solubility than purely aromatic derivatives due to the pyridine’s basic nitrogen .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization of the oxadiazole ring, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability.

Biochemical Activity

  • Enzyme Inhibition : Pyridine linkers (as in ) are utilized in histone deacetylase (HDAC) inhibitors, where substituent polarity tunes selectivity for HDAC4/5 isoforms.
  • Antiviral Potential: Derivatives with pyrrolidinyl side chains (e.g., ) demonstrate antiviral activity, likely due to improved membrane penetration.

Q & A

Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole-pyridine core in this compound?

The 1,2,4-oxadiazole-pyridine scaffold is typically synthesized via cyclization reactions. A green chemistry approach involves oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving 73% yield . Key steps include:

  • Preparation of a hydrazine intermediate.
  • Oxidative cyclization with NaOCl under mild conditions.
  • Isolation via extraction and purification through alumina chromatography. Alternative methods may involve transition metal catalysis or thermal cyclization, though these are less environmentally friendly.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Provides unambiguous confirmation of the heterocyclic framework and substituent orientation. For example, Acta Crystallographica reports bond lengths and angles for analogous oxadiazole-pyridine structures .
  • InChI/SMILES Codes: Used for digital representation and database alignment (e.g., InChI=1S/C14H12N4O.ClH ).

Advanced Questions

Q. How do structural modifications at the 3-methoxyphenyl or pyridine moieties influence biological activity?

Substituent effects are critical for activity optimization:

  • 3-Methoxyphenyl Group: Enhances lipophilicity and π-π stacking, potentially improving receptor binding.
  • Pyridine Ring: Modifications (e.g., halogenation) alter electronic properties, affecting interactions with biological targets. Studies on analogous triazolothiadiazoles show that electron-withdrawing groups (e.g., Cl) increase antibacterial potency, while methoxy groups enhance solubility . A comparative table illustrates these trends:
SubstituentBiological ActivityMechanismReference
4-ChlorophenylAntibacterialDisrupts bacterial membrane
4-MethoxyphenylAntiproliferativeInhibits kinase signaling

Q. What experimental strategies can resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

Discrepancies often arise from assay variability or structural nuances. Recommended approaches include:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • SAR Studies: Systematically vary substituents (e.g., methoxy vs. chloro) to isolate activity drivers.
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR .
  • Meta-Analysis: Compare datasets across peer-reviewed studies to identify consensus trends.

Methodological Notes

  • Synthesis Optimization: highlights ethanol as a solvent and RT conditions for eco-friendly synthesis. Scaling reactions may require adjusted stoichiometry.
  • Characterization Pitfalls: Crystallographic data (e.g., ) should be cross-validated with NMR to rule out polymorphism.
  • Biological Testing: Use >95% purity (HPLC-verified) to minimize off-target effects.

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